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molecular formula C9H13NO B2754148 N-(2-methoxyethyl)aniline CAS No. 32382-66-4

N-(2-methoxyethyl)aniline

Cat. No. B2754148
M. Wt: 151.209
InChI Key: XTTMNDFFWSZHCZ-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

To phenylboronic acid (5 g, 41.0 mmol) in DCM (50 mL) was added copper (II) acetate (0.78 g, 4.1 mmol) and the mixture was stirred for 5 min at room temperature. 2-Methoxyethanamine (3.08 g, 41.0 mmol) was added and the mixture was stirred at 40 C for 19 h. The mixture was then passed through a silica plug and then purified by FCC, eluting with 10% EtOAc in heptane to afford the title compound (1.065 g, 17% yield). Method B HPLC-MS: MH+ requires m/z=152 Found: m/z=152, Rt=1.08 min (87%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][O:11][CH2:12][CH2:13][NH2:14]>C(Cl)Cl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:10][O:11][CH2:12][CH2:13][NH:14][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.78 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
3.08 g
Type
reactant
Smiles
COCCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 40 C for 19 h
Duration
19 h
CUSTOM
Type
CUSTOM
Details
purified by FCC
WASH
Type
WASH
Details
eluting with 10% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COCCNC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.065 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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